molecular formula C18H13F3N2O4 B4695675 3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide

3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide

Cat. No.: B4695675
M. Wt: 378.3 g/mol
InChI Key: HNIUORNVOBGEOR-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide is an organic compound with a complex structure that includes methoxy, trifluoromethoxy, and oxazole functional groups

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4/c1-25-14-4-2-3-11(9-14)15-10-16(27-23-15)17(24)22-12-5-7-13(8-6-12)26-18(19,20)21/h2-10H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIUORNVOBGEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the methoxy group: This step involves the methoxylation of a phenyl ring, which can be done using methanol in the presence of a base.

    Introduction of the trifluoromethoxy group: This step involves the trifluoromethoxylation of another phenyl ring, which can be achieved using trifluoromethoxybenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under certain conditions to form a corresponding amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Methoxy group oxidation can yield methoxybenzoic acid.

    Reduction: Reduction of the oxazole ring can yield an amine derivative.

    Substitution: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethoxy)phenylboronic acid: This compound shares the trifluoromethoxy group and is used in similar synthetic applications.

    4-(trifluoromethoxy)benzylamine: This compound also contains the trifluoromethoxy group and is used in the synthesis of biologically active molecules.

Uniqueness

3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both methoxy and trifluoromethoxy groups can enhance its solubility and stability, making it a valuable compound in various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide

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